N-Benzoyl-Gly-His-Leu hydrate

Description

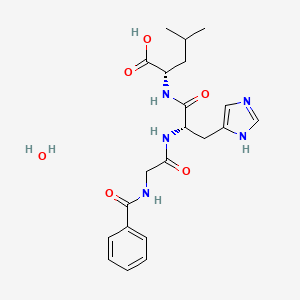

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOJMNXIJBZMPK-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584985 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-83-2 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is N-Benzoyl-Gly-His-Leu hydrate?

An In-Depth Technical Guide to N-Benzoyl-Gly-His-Leu Hydrate: A Substrate for Angiotensin-Converting Enzyme (ACE) Activity Assays

Introduction

This compound, also commonly referred to as Hippuryl-Histidyl-Leucine (HHL), is a synthetic tripeptide that serves as a cornerstone substrate for the in vitro measurement of Angiotensin-Converting Enzyme (ACE) activity.[1][2] ACE (EC 3.4.15.1) is a central component of the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[3][4] The enzyme's primary physiological role is the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Given its importance, the modulation of ACE activity is a primary target for antihypertensive therapeutics.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action as an ACE substrate, and its application in robust and reliable enzyme activity assays. The content is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular research and the screening of potential ACE inhibitors.

Physicochemical Characterization

This compound is a polypeptide derivative valued for its stability and specific interaction with ACE.[5][6] Its chemical structure is designed to mimic the C-terminal portion of angiotensin I, making it an ideal substrate for enzymatic cleavage.

Key Properties

The fundamental properties of this compound are summarized below for ease of reference in experimental design.

| Property | Value | Source(s) |

| Synonyms | N-Hippuryl-His-Leu hydrate, N-Benzoylglycyl-L-histidyl-L-leucine hydrate | [1][7] |

| CAS Number | 207386-83-2 | [1][5][7] |

| Molecular Formula | C₂₁H₂₇N₅O₅ • xH₂O | [1][7] |

| Formula Weight | 429.47 g/mol (anhydrous basis) | [1][7][8] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Purity | Typically ≥98% | [1] |

| Solubility | DMF: ~16 mg/mLDMSO: ~14 mg/mLEthanol: ~2 mg/mLPBS (pH 7.2): ~1 mg/mLH₂O: ~10 mg/mL | [1][9] |

Storage and Stability

Proper storage is critical to maintain the integrity of the peptide. For long-term use, this compound should be stored at -20°C, where it remains stable for at least four years.[1] For short-term use, solutions can be prepared, but repeated freeze-thaw cycles should be avoided. The compound is typically shipped at ambient temperature, reflecting its stability over short durations.[1][10]

Mechanism of Action and Detection Principle

The utility of N-Benzoyl-Gly-His-Leu as a substrate lies in its specific cleavage by ACE and the subsequent ability to quantify the reaction products.

Enzymatic Cleavage

ACE is a dipeptidyl carboxypeptidase that catalyzes the removal of a C-terminal dipeptide from its substrates. When incubated with N-Benzoyl-Gly-His-Leu, ACE specifically hydrolyzes the peptide bond between histidine (His) and leucine (Leu). This reaction releases the dipeptide Histidyl-Leucine (His-Leu) and the N-terminally protected fragment, N-Benzoyl-Glycine (hippuric acid).[10][11]

The rate of His-Leu formation is directly proportional to the ACE activity present in the sample, providing a reliable measure of the enzyme's catalytic function.[12]

Caption: Enzymatic cleavage of N-Benzoyl-Gly-His-Leu by ACE and subsequent detection.

Detection Methodologies

The quantification of ACE activity using this substrate can be achieved through several methods, most commonly via fluorometry or high-performance liquid chromatography (HPLC).

-

Fluorometric Assay: This is the most common method due to its high sensitivity and suitability for high-throughput formats. The released His-Leu dipeptide contains a primary amine that can react with a fluorogenic reagent, such as o-phthalaldehyde (OPA) or fluorescamine, to produce a highly fluorescent product.[10][11] The intensity of the fluorescence is then measured and is directly proportional to the amount of His-Leu produced.

-

HPLC-Based Assay: This method offers high specificity and can directly measure the formation of N-Benzoyl-Glycine or the disappearance of the N-Benzoyl-Gly-His-Leu substrate.[10] While more time-consuming than fluorometric assays, it is less prone to interference from other compounds in complex biological samples.

Experimental Protocol: Fluorometric ACE Activity Assay

This section provides a detailed, self-validating protocol for measuring ACE activity in a 96-well plate format using N-Benzoyl-Gly-His-Leu and OPA-based detection. The causality behind each step is explained to ensure both accuracy and reproducibility.

Rationale for Experimental Design

The assay is designed to be a kinetic or endpoint measurement of product formation under conditions that ensure the enzyme is the rate-limiting factor. The use of a borate buffer maintains an optimal pH for ACE activity (typically pH 8.3). The OPA derivatization step is performed under alkaline conditions and is stopped with acid, which stabilizes the fluorescent product for reliable measurement.

References

- 1. caymanchem.com [caymanchem.com]

- 2. SmallMolecules.com | Bz-Gly-His-Leu (Inquiry) from creativepeptides | SmallMolecules.com [smallmolecules.com]

- 3. ACE Assay Kit (Angiotensin I Converting Enzyme) (ab239703) | Abcam [abcam.com]

- 4. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]

- 5. mybiosource.com [mybiosource.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Hippuryl-His-Leu hydrate - N-Benzoyl-Gly-His-Leu, N-Hippuryl-L-histidyl-L-leucine hydrate [sigmaaldrich.com]

- 9. N-Hippuryl-His-Leu hydrate | Peptides | substrates | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure of N-Benzoyl-Gly-His-Leu Hydrate for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-Gly-His-Leu hydrate, a synthetic tripeptide, is a cornerstone reagent in the study of the renin-angiotensin system (RAS), a critical pathway in cardiovascular regulation. This guide provides a comprehensive technical overview of its structure, physicochemical properties, and pivotal role as a substrate for Angiotensin-Converting Enzyme (ACE). We will delve into the multifaceted analytical methodologies required for its structural elucidation, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Furthermore, this document details a robust, fluorescence-based assay for ACE activity, showcasing the practical application of this compound in the screening and characterization of ACE inhibitors—a vital process in the discovery of novel antihypertensive therapeutics. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this critical peptide in their research endeavors.

Introduction: The Significance of this compound in Cardiovascular Research

This compound, also known as Hippuryl-Histidyl-Leucine hydrate, is a synthetic peptide that serves as a crucial tool in the investigation of the renin-angiotensin system.[1] Its primary application lies in its function as a specific substrate for Angiotensin-Converting Enzyme (ACE), a key zinc-dependent dipeptidase that plays a central role in blood pressure regulation.[2][3] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[4] Consequently, the inhibition of ACE is a major therapeutic strategy for the management of hypertension and other cardiovascular disorders.[5]

The structure of N-Benzoyl-Gly-His-Leu mimics the C-terminal portion of angiotensin I, allowing it to be recognized and cleaved by ACE. This property makes it an invaluable reagent for in vitro assays designed to measure ACE activity and to screen for potential ACE inhibitors.[1] The presence of the N-terminal benzoyl group enhances the peptide's stability and facilitates its detection in various assay formats.[6] Understanding the precise three-dimensional structure of this peptide hydrate is paramount for interpreting its interaction with the ACE active site and for designing more potent and selective inhibitors.

This guide will provide a detailed exploration of the analytical techniques employed to characterize the structure of this compound, followed by a practical guide to its application in a fluorescence-based ACE inhibition assay.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings. The following table summarizes key properties compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| Synonyms | N-Benzoyl-Gly-His-Leu, N-Hippuryl-His-Leu hydrate, N-Benzoylglycyl-L-histidyl-L-leucine hydrate | [7][8] |

| CAS Number | 207386-83-2 | [8][9] |

| Molecular Formula | C₂₁H₂₇N₅O₅ · xH₂O | [8] |

| Molecular Weight | 429.47 g/mol (anhydrous basis) | [8] |

| Appearance | White to off-white crystalline solid or powder | [7][8] |

| Purity | ≥98% (typically determined by HPLC) | [8] |

| Solubility | Soluble in water, DMSO, and ethanol. Sonication is recommended to aid dissolution. | [2] |

| Storage | Store at -20°C to -80°C, protected from moisture. | [3] |

Structural Elucidation: A Multi-Technique Approach

The definitive determination of the three-dimensional structure of this compound requires a combination of sophisticated analytical techniques. Each method provides unique and complementary information, leading to a comprehensive understanding of its atomic arrangement, connectivity, and conformation in both the solid and solution states.

X-Ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting electron density map provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule, including the position of water molecules in the hydrated structure.

The goal of X-ray crystallography is to obtain a single, well-ordered crystal that diffracts X-rays in a predictable pattern. The choice of crystallization conditions (e.g., solvent, precipitant, temperature) is critical and often determined empirically through extensive screening. For a peptide hydrate, the crystallization conditions must be carefully controlled to maintain the integrity of the hydrated structure.

-

Material Purity: Begin with highly purified this compound (>98% purity as determined by HPLC) to minimize defects in the crystal lattice.

-

Solubilization: Prepare a concentrated solution of the peptide in a suitable solvent, such as deionized water or a buffer solution.

-

Crystallization Screening: Employ a high-throughput screening approach using commercially available crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used.[10]

-

In this method, a small drop of the peptide solution is mixed with a solution from the crystallization screen (the precipitant) and allowed to equilibrate with a larger reservoir of the precipitant solution.

-

As water slowly evaporates from the drop, the concentration of both the peptide and the precipitant increases, ideally leading to the formation of well-ordered crystals.

-

-

Crystal Harvesting and Mounting: Once suitable crystals are formed, they are carefully harvested and mounted on a goniometer head for data collection. Cryo-protection with a suitable agent (e.g., glycerol) is often necessary to prevent ice formation during data collection at low temperatures.

-

X-ray Diffraction Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods, and an initial electron density map is generated. A molecular model is then built into the electron density and refined to obtain the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Structure in Solution

NMR spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity of atoms and their spatial proximity.

The choice of NMR experiments is dictated by the specific structural questions being addressed. 1D ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively. 2D experiments, such as COSY and NOESY, are essential for establishing through-bond and through-space connectivities, which are crucial for assembling the complete molecular structure.

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence the chemical shifts and the observation of exchangeable protons (e.g., amide N-H).

-

1D NMR Spectra Acquisition:

-

¹H NMR: Provides information on the number of different types of protons and their chemical environments. Integration of the signals reveals the relative number of protons of each type.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). Cross-peaks in the COSY spectrum connect the signals of coupled protons.[10]

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, even if they are not directly coupled.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons.[10]

-

-

Spectral Assignment and Structure Calculation: The data from all NMR experiments are combined to assign all proton and carbon resonances to specific atoms in the molecule. The distance restraints obtained from the NOESY spectrum can be used in molecular modeling programs to calculate a family of 3D structures consistent with the experimental data.

Mass Spectrometry: Confirming Molecular Weight and Sequence

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is primarily used to confirm the molecular weight and to verify the amino acid sequence through fragmentation analysis (tandem MS or MS/MS).

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing peptides, as it minimizes fragmentation during the ionization process. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion, providing valuable sequence information.

-

Sample Preparation: Dissolve a small amount of the peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of formic acid to promote protonation.

-

Mass Spectrum Acquisition (MS1):

-

The sample is introduced into the mass spectrometer via an ESI source.

-

The mass spectrum will show a peak corresponding to the protonated molecule ([M+H]⁺). The accurate mass measurement can be used to confirm the elemental composition of the peptide.

-

-

Tandem Mass Spectrum Acquisition (MS/MS):

-

The [M+H]⁺ ion is selected in the first mass analyzer.

-

The selected ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

The resulting fragment ions are analyzed in the second mass analyzer.

-

-

Data Interpretation:

-

The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-ions.

-

The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The presence of the benzoyl group will be evident in the mass of the N-terminal fragments.

-

References

- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. princeton.edu [princeton.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Hippuryl-L-histidyl-L-leucine | 207386-83-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. verifiedpeptides.com [verifiedpeptides.com]

- 9. redalyc.org [redalyc.org]

- 10. Cosy,nosy | PPTX [slideshare.net]

The Cornerstone of ACE Inhibition Assays: A Technical Guide to Hippuryl-His-Leu

For researchers, scientists, and drug development professionals dedicated to cardiovascular therapeutics, the accurate in vitro assessment of Angiotensin-Converting Enzyme (ACE) activity is paramount. This guide provides an in-depth technical exploration of Hippuryl-His-Leu (HHL), the synthetic substrate that has become a cornerstone for studying the function and inhibition of this critical enzyme. We will delve into the mechanistic underpinnings of HHL as an ACE substrate, provide field-proven experimental protocols, and offer insights into data interpretation, ensuring a robust and self-validating experimental design.

The Central Role of ACE and the Rationale for a Synthetic Substrate

The Renin-Angiotensin System (RAS) is a pivotal signaling pathway in the regulation of blood pressure and cardiovascular homeostasis.[1][2] Angiotensin-Converting Enzyme (ACE), a zinc metalloprotease, is a key enzyme in this system.[3][4] It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[5][6] This dual action makes ACE a prime therapeutic target for managing hypertension and other cardiovascular diseases.[7][8]

While angiotensin I is the natural substrate for ACE, the use of the synthetic tripeptide Hippuryl-L-Histidyl-L-Leucine (HHL) is widespread in in vitro assays for several practical reasons.[2] Assays employing endogenous substrates are often complex and less suited for rapid screening, whereas HHL provides a more streamlined and efficient approach.[2] The primary justification for using HHL lies in the straightforward nature of its cleavage and the ease of detection of its product, hippuric acid (HA).[2]

The Biochemical Reaction: ACE-Mediated Hydrolysis of HHL

ACE catalyzes the hydrolysis of the peptide bond between histidine and leucine in the HHL substrate.[3] This enzymatic cleavage yields two products: hippuric acid (HA) and the dipeptide L-Histidyl-L-Leucine (His-Leu).[3] The quantification of either of these products forms the basis for determining ACE activity and screening for potential ACE inhibitors.[3] The reaction is driven by a zinc ion at the active site of ACE, which, along with key amino acid residues, facilitates the hydrolysis.[3]

The interaction between ACE and HHL can be described by Michaelis-Menten kinetics. The Michaelis constant (Km) indicates the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), providing a measure of the enzyme's affinity for the substrate.[3]

Caption: Enzymatic cleavage of HHL by ACE.

Methodologies for Quantifying ACE Activity with HHL

The two primary methods for quantifying the products of the ACE-HHL reaction are spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Spectrophotometric Assay

This widely used method is based on the quantification of hippuric acid, which has a distinct absorbance maximum at 228 nm.[1] The increase in absorbance at this wavelength is directly proportional to the ACE activity.[1] When a potential inhibitor is present, the rate of HHL hydrolysis decreases, leading to lower hippuric acid formation and a corresponding lower absorbance at 228 nm.[1]

High-Performance Liquid Chromatography (HPLC) Based Assay

HPLC-based methods offer high sensitivity and precision for the quantification of hippuric acid.[9] This technique separates hippuric acid from the substrate and other reaction components, allowing for accurate measurement of its concentration.[10][11]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls to ensure the integrity of the results.

Reagent Preparation

-

Assay Buffer (Sodium Borate Buffer, pH 8.3): Dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in approximately 90 mL of deionized water. Adjust the pH to 8.3 with 1 M NaOH or 1 M HCl. Bring the final volume to 100 mL with deionized water and store at 4°C.[1]

-

Substrate Solution (5 mM HHL): Prepare fresh before each experiment by dissolving 21.47 mg of HHL in 10 mL of Assay Buffer.[1]

-

ACE Solution (100 mU/mL): Reconstitute lyophilized ACE in the Assay Buffer to a stock concentration of 1 U/mL. On the day of the experiment, dilute the stock solution to a working concentration of 100 mU/mL with Assay Buffer and keep the solution on ice.[1]

-

Positive Control (Captopril Solutions): Prepare a 1 mg/mL stock solution of Captopril in deionized water. Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 1 nM to 1 µM) for IC50 determination.[1]

-

Test Sample (Inhibitor) Solutions: Dissolve test compounds in a suitable solvent (e.g., deionized water, DMSO). Prepare a series of dilutions in the Assay Buffer, ensuring the final solvent concentration in the assay does not exceed 1%.[1]

Spectrophotometric ACE Inhibition Assay Protocol

This protocol is adapted from the widely used method of Cushman and Cheung.[12]

-

Assay Setup: In a microplate, add 100 µL of Assay Buffer (for control) or the respective inhibitor solutions (sample/positive control) to the designated wells.[1]

-

Enzyme Addition: Add 50 µL of the ACE working solution to all wells except the blank.[1]

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all wells.[1]

-

Incubation: Incubate the reaction mixture for an empirically determined time (e.g., 30-60 minutes) at 37°C.[2]

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl to each well.[1]

-

Absorbance Measurement: Measure the absorbance of each well at 228 nm using a microplate reader.[1]

Data Analysis

The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100 [2]

Where A_control is the absorbance of the control reaction (no inhibitor) and A_sample is the absorbance in the presence of the test compound.[2] The IC50 value, the concentration of inhibitor required to inhibit 50% of ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Caption: Workflow for an ACE inhibition assay using HHL.[2]

Data Presentation and Interpretation

For robust and comparable results, all quantitative data should be summarized in clearly structured tables.

Table 1: Typical Reagent Concentrations and Incubation Parameters

| Parameter | Value | Reference |

| HHL Concentration | 5 mM | [1] |

| ACE Concentration | 100 mU/mL | [1] |

| Incubation Temperature | 37°C | [1] |

| Incubation Time | 30-60 minutes | [2] |

| Reaction Termination | 1 M HCl | [1] |

| Wavelength for Detection | 228 nm | [1] |

Table 2: Kinetic Parameters for ACE with HHL Substrate

| Kinetic Parameter | Reported Value | Experimental Conditions | Reference |

| Km | 30.8 ± 0.1 x 10⁻⁶ M | Porcine lung ACE | [14] |

| Vmax | 1.3 ± 0.01 x 10⁻⁶ mol/min | Porcine lung ACE | [14] |

Note: The data is compiled from different studies and experimental conditions may vary.[2]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, a self-validating system is crucial. This includes:

-

Blank Controls: Wells containing all reagents except the enzyme to account for any background absorbance.

-

Negative Controls: Wells containing all reagents, including the enzyme, but no inhibitor, to represent 100% ACE activity.

-

Positive Controls: A known ACE inhibitor, such as Captopril, should be run in parallel to validate the assay's ability to detect inhibition.[1]

-

Linearity of the Reaction: It is essential to determine the time frame during which the enzymatic reaction is linear to ensure that the measurements are taken within this window.[2]

Conclusion

Hippuryl-His-Leu remains an indispensable tool for the in vitro assessment of angiotensin-converting enzyme activity. Its well-characterized kinetics and the availability of robust and reproducible assay methodologies make it invaluable for both fundamental research and the high-throughput screening of novel ACE inhibitors. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of HHL in advancing cardiovascular drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ACE2, a new regulator of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]

- 8. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Duality of a Key Regulator: An In-depth Technical Guide to Angiotensin-Converting Enzyme Substrate Specificity

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Angiotensin-Converting Enzyme (ACE) is a central regulator of blood pressure and cardiovascular homeostasis. Its physiological effects are intricately linked to its ability to process a diverse range of peptide substrates. This guide provides a comprehensive technical overview of ACE substrate specificity, delving into the molecular determinants of substrate recognition, detailed methodologies for its characterization, and the profound implications for therapeutic drug design. We will explore the dual nature of ACE's active sites, the kinetic nuances of its interactions with key physiological peptides, and the experimental frameworks essential for elucidating these complex relationships.

Introduction: Beyond Angiotensin I Conversion

Angiotensin-Converting Enzyme (EC 3.4.15.1), a zinc- and chloride-dependent metallopeptidase, is renowned for its pivotal role in the Renin-Angiotensin System (RAS).[1][2] It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] However, the physiological significance of ACE extends far beyond this singular function. The enzyme exhibits a broad substrate specificity, acting on a variety of vasoactive and neuroactive peptides, thereby influencing a complex network of physiological processes.[3][4][5] Understanding the nuances of this substrate promiscuity is paramount for comprehending its multifaceted biological roles and for the rational design of targeted therapeutics.

ACE exists in two isoforms: the somatic form (sACE), ubiquitously expressed on the surface of endothelial and epithelial cells, and the testis form (tACE), which is crucial for male fertility.[6][7] Somatic ACE is a single polypeptide chain containing two homologous, catalytically active domains: the N-domain and the C-domain.[6][7][8] These domains, arising from a gene duplication event, share approximately 60% amino acid sequence identity but exhibit distinct substrate specificities and inhibitor affinities, adding another layer of complexity to ACE's regulatory functions.[8]

This guide will dissect the structural and biochemical underpinnings of ACE's substrate recognition, provide detailed protocols for assessing its activity and specificity, and discuss the implications of this knowledge in the context of drug discovery and development.

The Molecular Architecture of Substrate Recognition

The catalytic activity of ACE resides within a deep active-site cleft containing a catalytically essential zinc ion.[7][9] The zinc ion is coordinated by a characteristic HExxH zinc-binding motif, a feature shared by other metalloproteases.[6][9] The catalytic mechanism is believed to proceed via a general acid-base reaction, where a glutamate residue polarizes a zinc-bound water molecule to act as a nucleophile, attacking the scissile peptide bond of the substrate.[9][10]

The specificity of ACE is primarily directed towards cleaving dipeptides from the C-terminus of its substrates.[6][9] However, the enzyme's active site can accommodate a variety of peptide sequences, leading to its broad substrate range. Key factors influencing substrate binding and hydrolysis include:

-

C-terminal Carboxylate: A free C-terminal carboxylate group is a strong determinant for substrate binding.

-

Penultimate Proline Residue: ACE does not readily cleave substrates with a proline residue in the penultimate position. This is a key feature that distinguishes it from other peptidases.

-

Side Chains of P1 and P2' Residues: The nature of the amino acid side chains at the P1 and P2' positions (using the Schechter and Berger nomenclature) significantly influences binding affinity and catalytic efficiency. Hydrophobic or aromatic residues are often favored.

-

N- and C-Domain Differences: The active sites of the N- and C-domains, while homologous, have subtle structural differences that lead to distinct substrate preferences. For instance, the C-domain is the primary site for Angiotensin I conversion in vivo, while the N-domain shows a higher affinity for certain other substrates like Ac-SDKP.[11]

The following diagram illustrates the general mechanism of ACE-mediated peptide hydrolysis.

Caption: General catalytic mechanism of ACE.

The Physiological Substrate Landscape of ACE

ACE's influence extends to multiple physiological systems through its action on a diverse array of peptide substrates. The balance of these activities is critical for maintaining homeostasis.

The Renin-Angiotensin System (RAS): The Canonical Pathway

The most well-characterized role of ACE is in the RAS, a hormonal cascade that regulates blood pressure and fluid balance.

Caption: The Renin-Angiotensin System (RAS).

The Kallikrein-Kinin System: A Counter-regulatory Axis

ACE, also known as kininase II, is a primary enzyme responsible for the degradation of bradykinin, a potent vasodilator.[12][13] By inactivating bradykinin, ACE counteracts its hypotensive effects. This dual action of producing a vasoconstrictor (Angiotensin II) and degrading a vasodilator (bradykinin) underscores ACE's central role in blood pressure regulation. The affinity of ACE for bradykinin is actually higher than for angiotensin I, suggesting that inhibition of bradykinin degradation is a significant contributor to the therapeutic effects of ACE inhibitors.[14]

Caption: The Kallikrein-Kinin System and ACE.

Other Endogenous Substrates

ACE's substrate repertoire extends to several other physiologically important peptides, highlighting its involvement in diverse biological processes:

-

Substance P: A neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction. ACE contributes to its inactivation.[15][16][17]

-

Luteinizing Hormone-Releasing Hormone (LHRH): A key regulator of the reproductive system. ACE can cleave LHRH, suggesting a role in reproductive physiology.[3][18]

-

Neurotensin: A neuropeptide implicated in a variety of central and peripheral functions, including thermoregulation, nociception, and gut motility.[5][19][20][21]

-

Enkephalins: Endogenous opioid peptides involved in pain modulation.[3]

The broad substrate specificity of ACE implies that the therapeutic effects of ACE inhibitors may be more complex than initially appreciated, extending beyond the simple modulation of the RAS.[3]

Quantitative Analysis of ACE Substrate Specificity: Kinetic Parameters

The efficiency with which ACE processes its various substrates can be quantified by determining the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Domain Preference | Reference |

| Angiotensin I | ~30 | ~190 | ~6.3 | C-domain > N-domain | [15] |

| Bradykinin | ~1 | ~50 | ~50 | N- and C-domains | [21] |

| Substance P | - | - | - | - | [15] |

| Angiotensin-(1-7) | 0.81 | 1.8 | 2.2 | N-domain | [21][22] |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, chloride concentration) and the source of the enzyme. The data presented here are approximate values for illustrative purposes.

Experimental Methodologies for Characterizing ACE Activity and Specificity

The selection of an appropriate assay for measuring ACE activity is crucial for obtaining reliable and reproducible data. The choice of method often depends on the research question, sample type, required sensitivity, and available instrumentation.

Spectrophotometric Assays

Spectrophotometric methods are widely used due to their simplicity, cost-effectiveness, and suitability for high-throughput screening.[6][7][14][18][23][24] These assays typically employ a synthetic substrate that undergoes a change in absorbance upon cleavage by ACE.

One of the most common spectrophotometric assays utilizes the substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[11][13][25][26] The hydrolysis of FAPGG by ACE results in a decrease in absorbance at 340 nm.[13][26]

Experimental Protocol: FAPGG-Based Spectrophotometric Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES buffer containing 300 mM NaCl, pH 8.0.

-

FAPGG Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of 0.5 mM.

-

-

Assay Procedure:

-

Pipette 10-50 µL of the sample (e.g., serum, purified enzyme, tissue homogenate) into a quartz cuvette.

-

Add assay buffer to a final volume of 950 µL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the FAPGG substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a temperature-controlled spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.

-

ACE activity (in U/L) can be calculated using the molar extinction coefficient of FAPGG. One unit of ACE is defined as the amount of enzyme that hydrolyzes 1 µmol of FAPGG per minute at 37°C.

-

Causality Behind Experimental Choices:

-

HEPES Buffer: Provides a stable pH environment within the optimal range for ACE activity.

-

NaCl: Chloride ions are essential activators of ACE, and their inclusion in the buffer is critical for maximal enzyme activity.

-

37°C Incubation: Mimics physiological temperature to ensure relevant enzymatic activity.

-

Kinetic Measurement: Monitoring the reaction over time allows for the determination of the initial velocity, which is crucial for accurate kinetic analysis.

Fluorometric Assays

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods and are particularly useful for samples with low ACE activity.[3][4][9][16][27] These assays utilize quenched fluorescent substrates that become fluorescent upon cleavage by ACE.

Experimental Protocol: Quenched Fluorescent Substrate Assay

-

Reagent Preparation:

-

Assay Buffer: As described for the spectrophotometric assay.

-

Fluorogenic Substrate Solution: Dissolve a quenched fluorescent substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) in the assay buffer to the recommended concentration.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 10-20 µL of the sample.

-

For inhibitor screening, add the inhibitor at this stage.

-

Add assay buffer to bring the volume to 80 µL.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (e.g., Ex: 320 nm, Em: 405 nm) over time at 37°C.

-

-

Data Analysis:

-

Determine the rate of fluorescence increase (RFU/min) from the linear portion of the curve.

-

ACE activity can be quantified by comparing the rate to a standard curve generated with a known amount of fluorescent product.

-

Causality Behind Experimental Choices:

-

Black Microplate: Minimizes background fluorescence and light scattering, enhancing signal-to-noise ratio.

-

Quenched Fluorescent Substrate: Provides a highly sensitive detection method, as the signal is generated only upon enzymatic activity.

HPLC-Based Assays

High-Performance Liquid Chromatography (HPLC) offers the highest specificity and sensitivity for measuring ACE activity.[24][28][29] This method is considered the gold standard and is particularly useful for analyzing complex biological samples and for detailed kinetic studies. The most common HPLC-based assay involves the use of hippuryl-L-histidyl-L-leucine (HHL) as a substrate, with quantification of the product, hippuric acid.[24]

Experimental Protocol: HPLC-Based Assay with HHL Substrate

-

Reagent Preparation:

-

Assay Buffer: 100 mM Borate buffer with 300 mM NaCl, pH 8.3.

-

HHL Substrate Solution: 5 mM HHL in assay buffer.

-

Stopping Solution: 1 M HCl.

-

-

Assay Procedure:

-

In a microcentrifuge tube, mix 10 µL of HHL solution, 10 µL of ACE solution, and 40 µL of the test sample or inhibitor (or buffer for control).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject an aliquot of the filtered sample into the HPLC system.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80, v/v) containing 0.05% trifluoroacetic acid (TFA).

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 228 nm.

-

-

Data Analysis:

-

Quantify the amount of hippuric acid produced by comparing its peak area to a standard curve.

-

Calculate ACE activity based on the amount of product formed over time.

-

Causality Behind Experimental Choices:

-

Borate Buffer: Provides a stable, high pH environment optimal for ACE activity with HHL.

-

HCl Stop Solution: Denatures the enzyme, effectively halting the reaction at a specific time point.

-

Reverse-Phase HPLC: Allows for the efficient separation of the more polar substrate (HHL) from the less polar product (hippuric acid).

-

UV Detection at 228 nm: This wavelength corresponds to the absorbance maximum of the peptide bond and allows for sensitive detection of both substrate and product.

Caption: Workflow of common ACE activity assays.

Implications for Drug Development

The development of ACE inhibitors has been a landmark achievement in cardiovascular medicine. However, the broad substrate specificity of ACE presents both opportunities and challenges for future drug design.

-

Domain-Specific Inhibition: The discovery of the distinct substrate specificities of the N- and C-domains has opened the door to the development of domain-selective ACE inhibitors.[30] Such inhibitors could offer a more targeted therapeutic approach, potentially minimizing side effects associated with the inhibition of both domains. For example, a C-domain-selective inhibitor could effectively lower blood pressure by blocking Angiotensin II formation while having a reduced impact on the metabolism of N-domain-specific substrates.

-

Beyond Hypertension: A deeper understanding of ACE's role in processing other bioactive peptides may lead to the application of ACE inhibitors in new therapeutic areas. For instance, modulating the levels of neuropeptides like Substance P could have implications for pain management and neuroinflammatory conditions.

-

Structure-Based Drug Design: High-resolution crystal structures of ACE in complex with various inhibitors provide a powerful tool for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.[8]

Conclusion

Angiotensin-Converting Enzyme is a remarkably versatile enzyme with a substrate specificity that extends far beyond its canonical role in the Renin-Angiotensin System. Its ability to process a wide range of bioactive peptides places it at the crossroads of multiple physiological pathways. A thorough understanding of its molecular mechanisms, coupled with robust and precise experimental methodologies for characterizing its activity, is essential for advancing our knowledge of its biological functions and for the continued development of innovative therapeutics that target this key regulatory enzyme. The future of ACE-related research lies in the exploration of its non-canonical roles and the development of next-generation, domain-selective inhibitors that promise enhanced therapeutic efficacy and a more favorable side-effect profile.

References

- 1. benchchem.com [benchchem.com]

- 2. A continuous spectrophotometric assay for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rpeptide.com [rpeptide.com]

- 5. buhlmannlabs.com [buhlmannlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Determination of kinetic parameters, Km and kcat, with a single experiment on a chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. buhlmannlabs.ch [buhlmannlabs.ch]

- 12. Angiotensin-converting enzyme inhibitor-associated angioedema is characterized by a slower degradation of des-arginine(9)-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. ssc.ca [ssc.ca]

- 21. ahajournals.org [ahajournals.org]

- 22. Metabolism of angiotensin-(1-7) by angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Direct spectrophotometric assay for angiotensin-converting enzyme in serum. | Semantic Scholar [semanticscholar.org]

- 24. benchchem.com [benchchem.com]

- 25. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity [pubmed.ncbi.nlm.nih.gov]

- 28. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. ACE-domain selectivity extends beyond direct interacting residues at the active site - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of N-Benzoyl-Gly-His-Leu Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-Gly-His-Leu hydrate, a synthetic tripeptide, is a cornerstone substrate for assaying angiotensin-converting enzyme (ACE) activity. Its integrity is paramount for generating reliable and reproducible data in research and drug development. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into its chemical properties, potential degradation pathways, and recommended handling procedures. Furthermore, this document outlines a systematic approach to stability assessment, including forced degradation studies and the development of a stability-indicating analytical method.

Introduction: The Critical Role of a Stable Substrate

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

| Property | Value | Reference |

| Chemical Name | N-Benzoylglycyl-L-histidyl-L-leucine hydrate | [2] |

| Synonyms | Hippuryl-His-Leu hydrate, HHL hydrate | [3] |

| CAS Number | 207386-83-2 | [2] |

| Molecular Formula | C₂₁H₂₇N₅O₅ · xH₂O | [2] |

| Molecular Weight | 429.47 g/mol (anhydrous basis) | [3] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Solubility | Soluble in DMSO and water (ultrasonication may be required).[1] Also soluble in acetic acid. | [1] |

Potential Degradation Pathways

As a peptide, this compound is susceptible to several degradation pathways that can compromise its integrity. The primary routes of degradation are hydrolysis and oxidation.

Hydrolysis

Hydrolysis is the chemical breakdown of the peptide bonds by water.[4][5] This can be catalyzed by acidic or basic conditions. For N-Benzoyl-Gly-His-Leu, the two peptide bonds (Gly-His and His-Leu) are potential sites of hydrolysis.

-

Acid and Base-Catalyzed Hydrolysis: At pH extremes, the peptide bonds can be cleaved, leading to the formation of smaller peptide fragments and individual amino acids.[6]

-

Enzymatic Degradation: Although less of a concern for a purified chemical reagent, contamination with proteases could lead to specific cleavage of the peptide bonds.

The rate of hydrolysis is influenced by pH, temperature, and buffer composition.

Oxidation

The histidine residue in the peptide is particularly susceptible to oxidation.[7][8][9] Reactive oxygen species (ROS) can modify the imidazole side chain of histidine, leading to the formation of various oxidation products, such as 2-oxo-histidine.[7][8][9] This modification can alter the peptide's conformation and its ability to act as a substrate for ACE. The benzoyl group could also potentially be a site for photo-oxidative degradation.[10]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

} Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are critical to minimize degradation and ensure the long-term stability of this compound.

Solid Form (Lyophilized Powder)

-

Temperature: For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[1] Storing at lower temperatures significantly reduces the rates of potential degradation reactions. Some suppliers suggest that the material is stable for at least one to two years under these conditions.[1]

-

Atmosphere: The vial should be tightly sealed to protect it from moisture.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially after the vial has been opened.

-

Light: Protect from light to prevent potential photodegradation.

In Solution

-

Temperature: Once dissolved, solutions of this compound are significantly less stable than the lyophilized powder. It is recommended to prepare solutions fresh for each use. If storage is necessary, aliquots should be stored at -20°C or -80°C to minimize freeze-thaw cycles. Short-term storage of solutions at 2-8°C may be possible, but stability should be verified.

-

pH: The pH of the solution can significantly impact stability. Neutral pH is generally preferred to minimize acid or base-catalyzed hydrolysis.

-

Solvent: Use high-purity solvents (e.g., HPLC-grade water or DMSO) to prepare solutions. If using DMSO, ensure it is anhydrous, as DMSO is hygroscopic and absorbed water can promote hydrolysis.[1]

| Storage Condition | Recommendation | Rationale |

| Long-Term (Lyophilized) | -20°C to -80°C, sealed, protected from light | Minimizes hydrolysis and oxidation. |

| Short-Term (Lyophilized) | 2-8°C, sealed, desiccated | Acceptable for brief periods, but not ideal. |

| In Solution | Prepare fresh; if necessary, store aliquots at -80°C | Solutions are more susceptible to degradation. |

Stability Assessment: A Proactive Approach

To ensure the integrity of this compound, particularly for critical applications or long-term studies, a proactive approach to stability assessment is recommended. This involves performing forced degradation studies and utilizing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid powder at 105°C for 48 hours.

-

Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

-

-

Neutralization: After the specified stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#EA4335"];

} Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient without interference from its degradation products, impurities, or excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.

Recommended HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm |

| Column Temperature | 30°C |

Method Validation:

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the forced degradation studies, where the parent peak should be well-resolved from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The stability of this compound is a critical factor for obtaining accurate and reliable results in ACE activity assays. By understanding its physicochemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures to maintain its integrity. This guide recommends storing the lyophilized solid at -20°C or below, protected from light and moisture. For solutions, fresh preparation is ideal, with short-term storage of aliquots at ultra-low temperatures as a viable alternative. A proactive approach to stability assessment, including forced degradation studies and the use of a validated stability-indicating HPLC method, will ensure the continued reliability of this essential biochemical reagent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. N-Hippuryl-His-Leu 99 207386-83-2 [sigmaaldrich.com]

- 4. longdom.org [longdom.org]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The effect of histidine oxidation on the dissociation patterns of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]

An In-Depth Technical Guide to the Synthesis of N-Benzoyl-Gly-His-Leu Hydrate

Foreword: The Significance of N-Benzoyl-Gly-His-Leu Hydrate in Angiotensin-Converting Enzyme Research

This compound, also known by the synonym N-Hippuryl-His-Leu hydrate, is a synthetic tripeptide that serves as a crucial substrate for the angiotensin-converting enzyme (ACE).[1][2] ACE is a key regulator of blood pressure, making it a significant target for the development of antihypertensive drugs. The enzymatic cleavage of this compound provides a reliable and measurable endpoint for assessing ACE activity, rendering it an invaluable tool for researchers and professionals in drug discovery and development. This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of this important biochemical reagent, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations.

Strategic Approach to Synthesis: A Rationale for Solution-Phase Chemistry

The synthesis of a tripeptide such as N-Benzoyl-Gly-His-Leu can be approached through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. While SPPS offers advantages in automation and the synthesis of longer peptides, for a short, well-defined peptide like N-Benzoyl-Gly-His-Leu, solution-phase synthesis provides a robust and scalable alternative that allows for the purification and characterization of intermediates at each stage. This stepwise approach ensures a high-purity final product, which is paramount for a substrate to be used in sensitive enzymatic assays.

This guide will detail a convergent solution-phase strategy. This involves the synthesis of a dipeptide fragment, which is then coupled with the third amino acid, followed by N-terminal benzoylation. This method is chosen to minimize potential side reactions and facilitate purification.

Experimental Protocol: A Step-by-Step Guide to Synthesis

The overall synthetic workflow can be visualized as a three-stage process: synthesis of the dipeptide Boc-His(Trt)-Leu-OMe, followed by the formation of the tripeptide Gly-His(Trt)-Leu-OMe, and finally, N-terminal benzoylation and deprotection to yield the target compound.

Figure 1: Overall workflow for the solution-phase synthesis of this compound.

Materials and Reagents

| Reagent | Purpose |

| Boc-His(Trt)-OH | N-terminally and side-chain protected Histidine |

| H-Leu-OMe | C-terminally protected Leucine |

| Boc-Gly-OH | N-terminally protected Glycine |

| Benzoyl Chloride | N-terminal benzoylating agent |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Coupling agent |

| HOBt (Hydroxybenzotriazole) | Racemization suppressant |

| DIPEA (N,N-Diisopropylethylamine) | Base |

| Trifluoroacetic acid (TFA) | Deprotection agent for Boc group |

| Dichloromethane (DCM) | Solvent |

| Dimethylformamide (DMF) | Solvent |

| Ethyl acetate (EtOAc) | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | Aqueous wash |

| Brine | Aqueous wash |

| Anhydrous Magnesium Sulfate | Drying agent |

| Diethyl ether | Precipitation |

Stage 1: Synthesis of Boc-His(Trt)-Leu-OMe

-

Activation of Boc-His(Trt)-OH: In a round-bottom flask, dissolve Boc-His(Trt)-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF. Stir the mixture at 0°C for 20 minutes to pre-activate the carboxylic acid. The use of HBTU and HOBt is a well-established combination that promotes efficient amide bond formation while minimizing the risk of racemization.

-

Coupling Reaction: To the activated Boc-His(Trt)-OH solution, add H-Leu-OMe (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq). The reaction is allowed to warm to room temperature and stirred overnight. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amino acid ester and to facilitate the coupling reaction.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude dipeptide. The product is then purified by flash column chromatography on silica gel.

Stage 2: Synthesis of Boc-Gly-His(Trt)-Leu-OMe

-

Deprotection of Boc-His(Trt)-Leu-OMe: The purified dipeptide from Stage 1 is dissolved in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is stirred at room temperature for 1-2 hours. TFA is a strong acid that effectively cleaves the Boc protecting group. The solvent is then removed under reduced pressure, and the residue is triturated with cold diethyl ether to precipitate the deprotected dipeptide salt.

-

Coupling with Boc-Gly-OH: The deprotected dipeptide salt is then coupled with Boc-Gly-OH using the same HBTU/HOBt/DIPEA coupling procedure as described in Stage 1.

-

Work-up and Purification: A similar aqueous work-up and chromatographic purification as in Stage 1 is performed to isolate the protected tripeptide, Boc-Gly-His(Trt)-Leu-OMe.

Stage 3: N-Benzoylation and Final Deprotection

-

Deprotection of Boc-Gly-His(Trt)-Leu-OMe: The Boc group of the protected tripeptide is removed using 20% TFA in DCM as described in Stage 2.

-

N-Benzoylation: The resulting tripeptide salt is dissolved in DCM, and triethylamine (2.0 eq) is added to neutralize the salt. The solution is cooled to 0°C, and benzoyl chloride (1.1 eq) is added dropwise. The reaction is stirred at 0°C for 2 hours and then at room temperature overnight. This is a standard Schotten-Baumann type reaction for the N-acylation of amines.

-

Final Deprotection and Isolation: The reaction mixture is washed with water and brine, dried, and concentrated. The resulting residue, Bz-Gly-His(Trt)-Leu-OMe, is then subjected to final deprotection. This is achieved by treatment with a cleavage cocktail of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) to remove the trityl (Trt) protecting group from the histidine side chain and hydrolyze the methyl ester. The crude product is then precipitated with cold diethyl ether, collected by filtration, and dried under vacuum. The product is then lyophilized from water to obtain the final N-Benzoyl-Gly-His-Leu as a hydrate.

Purification and Characterization: Ensuring a High-Fidelity Substrate

The purity of this compound is critical for its function as an ACE substrate. High-performance liquid chromatography (HPLC) is the method of choice for both the purification and purity assessment of the final product.

Figure 2: A generalized workflow for the HPLC purification of synthetic peptides.

HPLC Purification Protocol

-

System: A preparative reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

-

Detection: UV detection at 220 nm.

The fractions corresponding to the main product peak are collected, analyzed for purity by analytical HPLC, and the pure fractions are pooled and lyophilized.

Characterization

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition. For C₂₁H₂₇N₅O₅, the expected monoisotopic mass is 429.2012.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the presence of all expected protons and carbons.

-

Amino Acid Analysis: To confirm the correct ratio of Glycine, Histidine, and Leucine.

Conclusion: A Robust Pathway to a Vital Research Tool

The solution-phase synthesis of this compound, as detailed in this guide, provides a reliable and well-controlled method for producing this essential ACE substrate. By carefully selecting protecting groups, coupling reagents, and purification strategies, researchers can obtain a high-purity product suitable for sensitive enzymatic assays. The principles and techniques outlined herein are foundational to peptide chemistry and are broadly applicable to the synthesis of other short peptides for various research and development applications.

References

An In-Depth Technical Guide to N-Benzoyl-Gly-His-Leu Hydrate (CAS: 207386-83-2) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Benzoyl-Gly-His-Leu hydrate, a critical reagent in cardiovascular research and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the core principles, practical applications, and detailed methodologies associated with this synthetic peptide. We will explore its synthesis, mechanism of action as a key enzymatic substrate, and the analytical techniques pivotal for its use, all while grounding the discussion in established scientific principles and field-proven insights.

Foundational Understanding of this compound

This compound, also widely known as Hippuryl-His-Leu (HHL), is a synthetic tripeptide that has become a cornerstone for the in vitro assay of Angiotensin-Converting Enzyme (ACE) activity.[1] ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure. The enzyme catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II, making it a prime therapeutic target for managing hypertension and other cardiovascular diseases.[2]

The utility of this compound lies in its role as a specific and reliable substrate for ACE, enabling the straightforward quantification of the enzyme's activity and the screening of potential ACE inhibitors.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 207386-83-2 | [5] |

| Molecular Formula | C₂₁H₂₇N₅O₅ · xH₂O | [5] |

| Molecular Weight | 429.47 g/mol (anhydrous basis) | [5] |

| Appearance | White to off-white crystalline solid/powder | [5] |

| Purity | Typically ≥98% | [5] |

| Melting Point | 108-110 °C (decomposition) | [1] |

| Solubility | Soluble in aqueous buffers (e.g., sodium borate) and acetic acid. | |

| Storage | Recommended storage at -20°C for long-term stability. |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely adopted technique for the stepwise assembly of amino acids into a peptide chain. The general principle of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, followed by sequential cycles of deprotection and coupling of the subsequent amino acids. This approach allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

While a specific, detailed synthesis protocol for this exact tripeptide is not ubiquitously published, a standard and reliable procedure can be constructed based on established Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Conceptual Synthesis Workflow

The synthesis would proceed in a C-terminal to N-terminal direction, starting with the attachment of Leucine to the resin, followed by the coupling of Histidine, and then Glycine. The final step involves the N-terminal benzoylation.

Caption: Conceptual workflow for the synthesis of N-Benzoyl-Gly-His-Leu.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard SPPS procedures.

-

Resin Preparation: Swell Merrifield resin in dichloromethane (DCM).

-

Attachment of the First Amino Acid (Leucine): Couple Fmoc-L-Leu-OH to the resin using a cesium salt method for efficient esterification.

-

Deprotection: Remove the Fmoc protecting group from Leucine using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling of the Second Amino Acid (Histidine): Couple Fmoc-L-His(Trt)-OH (with trityl side-chain protection) using a suitable coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA).

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for Fmoc-Gly-OH.

-

N-terminal Benzoylation: After the final Fmoc deprotection, react the free N-terminus of the Glycine residue with benzoic anhydride or benzoyl chloride in the presence of a base to introduce the N-benzoyl group.[6]

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting group (Trt from Histidine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.

-

Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain the final product as a hydrated powder.

Mechanism of Action in ACE Assays: A Detailed Look

N-Benzoyl-Gly-His-Leu serves as an artificial substrate for ACE, mimicking the C-terminal dipeptide cleavage of the natural substrate, angiotensin I. The catalytic action of ACE, a zinc metalloprotease, involves the hydrolysis of the peptide bond between the Histidine and Leucine residues of HHL.[7]

Enzymatic Reaction:

N-Benzoyl-Gly-His-Leu + H₂O --(ACE)--> N-Benzoyl-Gly (Hippuric Acid) + His-Leu

The rationale for using HHL over the endogenous substrate, Angiotensin I, is primarily due to the ease and simplicity of detecting the reaction products.[3] Assays with Angiotensin I require more complex analytical methods like radioimmunoassays or mass spectrometry to quantify the product, Angiotensin II. In contrast, the products of HHL cleavage, particularly hippuric acid, are readily quantifiable by spectrophotometry or HPLC.[3][8]

Kinetic Parameters

The interaction between ACE and N-Benzoyl-Gly-His-Leu can be described by Michaelis-Menten kinetics. The Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are crucial parameters for understanding the enzyme-substrate interaction.

| Parameter | Reported Value | Source Context |

| Kₘ | 1.34 ± 0.08 mM | Canine cardiac ACE, HPLC-based assay |

| Vₘₐₓ | 36.8 ± 11.5 x 10⁻¹⁰ M/min | Canine cardiac ACE, HPLC-based assay |

Note: Kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols for ACE Activity and Inhibition Assays

The two most common methods for measuring ACE activity using N-Benzoyl-Gly-His-Leu are spectrophotometric and HPLC-based assays.

Spectrophotometric Assay (Cushman and Cheung Method)

This classic method, developed by Cushman and Cheung, relies on the quantification of hippuric acid, which has a characteristic UV absorbance at 228 nm.[9]

Caption: Workflow for the spectrophotometric ACE assay.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Sodium Borate buffer, pH 8.3, containing 300 mM NaCl.

-

Substrate Solution: 5 mM this compound in Assay Buffer. Prepare fresh daily.

-

ACE Solution: Reconstitute ACE (e.g., from rabbit lung) in Assay Buffer to a concentration that provides a linear reaction rate for at least 30 minutes.

-

Inhibitor Solutions (for inhibition assays): Prepare a stock solution of the test compound and perform serial dilutions in the Assay Buffer.

-

-

Enzymatic Reaction:

-

To a microcentrifuge tube, add 50 µL of the inhibitor solution or Assay Buffer (for control).

-

Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 150 µL of the Substrate Solution.

-

Incubate the reaction mixture for 30-60 minutes at 37°C.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate and vortex vigorously for 30 seconds to extract the hippuric acid.

-

Centrifuge to separate the phases.

-

-

Measurement:

-

Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Reconstitute the dried hippuric acid in a suitable volume of buffer or water.

-

Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation:

-

Quantify the amount of hippuric acid produced using a standard curve.

-

Calculate the percentage of ACE inhibition for inhibitor samples relative to the control.

-

HPLC-Based Assay

The HPLC method offers higher specificity and sensitivity by chromatographically separating hippuric acid from the unreacted substrate and other components before quantification.[1]

Caption: Workflow for the HPLC-based ACE assay.

-

Enzymatic Reaction: The reaction setup is identical to the spectrophotometric method.

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Filter the reaction mixture through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic system of acetonitrile and water (e.g., 12.5% v/v acetonitrile in water) with the pH adjusted to 3.0 with an acid (e.g., acetic or phosphoric acid).[1][10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 228 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-